Cas no 1027496-63-4 (1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1-{1-(4-Chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a structurally complex heterocyclic compound featuring a piperidine core substituted with a 4-chlorobenzyl group and fused to a benzodiazolone moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for central nervous system (CNS) targeting agents due to the presence of the lipophilic chlorophenyl group and the hydrogen-bond-accepting benzodiazolone. The compound’s rigid framework may enhance binding selectivity, while its balanced lipophilicity could improve blood-brain barrier permeability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for pharmacological research. The precise pharmacological profile remains to be fully characterized, but its structural features indicate promise for neuroactive applications.
1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one structure
1027496-63-4 structure
Product Name:1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS No:1027496-63-4
MF:C19H20ClN3O
MW:341.834603309631
MDL:MFCD29034243
CID:5205376
Update Time:2025-06-08

1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Benzimidazol-2-one, 1-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-1,3-dihydro-
    • 1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1h-1,3-benzodiazol-2-one
    • 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • MDL: MFCD29034243
    • Inchi: 1S/C19H20ClN3O/c20-15-7-5-14(6-8-15)13-22-11-9-16(10-12-22)23-18-4-2-1-3-17(18)21-19(23)24/h1-8,16H,9-13H2,(H,21,24)
    • InChI Key: IXUYJWPVHDEAHX-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2CCN(CC3=CC=C(Cl)C=C3)CC2)C2=CC=CC=C2N1

1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>

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Additional information on 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Introduction to 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one and Its Applications in Chemical Biology

The compound with the CAS number 1027496-63-4 is a highly intriguing molecule in the realm of chemical biology, characterized by its unique structural and pharmacological properties. This compound, formally known as 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one, has garnered significant attention due to its potential applications in the development of novel therapeutic agents. Its molecular structure, featuring a piperidine ring and a benzodiazolone moiety, suggests a rich chemical space for interaction with biological targets.

In recent years, there has been a surge in research focused on the development of small molecules that can modulate central nervous system (CNS) activity. The benzodiazolone scaffold is particularly well-studied for its anxiolytic and sedative properties, making it a valuable scaffold for drug discovery. The introduction of a piperidine ring in this compound not only enhances its solubility but also potentially influences its pharmacokinetic profile, making it an attractive candidate for further investigation.

The presence of a 4-chlorophenylmethyl substituent in the piperidine ring adds another layer of complexity to the molecule. Chlorophenyl groups are known to exhibit various biological activities, including interactions with serotonin and dopamine receptors. This substitution pattern could be crucial in determining the compound's binding affinity and selectivity for specific biological targets. Recent studies have highlighted the importance of such structural features in optimizing drug-like properties, such as bioavailability and target engagement.

One of the most exciting aspects of this compound is its potential role in the treatment of neurological disorders. The benzodiazolone moiety is known to interact with GABA-A receptors, which are critical for mediating inhibitory neurotransmission. By modulating these receptors, compounds like 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one could offer therapeutic benefits in conditions such as anxiety disorders, epilepsy, and sleep disturbances. Moreover, the piperidine ring may enhance penetration across the blood-brain barrier, which is often a challenge in CNS drug development.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules with high accuracy. Molecular docking studies have been particularly useful in understanding how 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one interacts with its target proteins. These studies have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with key residues in GABA-A receptors, suggesting a strong binding affinity.

In addition to its potential applications in CNS disorders, this compound may also have utility in other therapeutic areas. For instance, its structural features could make it a viable candidate for developing novel antipsychotic agents. The piperidine ring and chlorophenyl substituent may interact with dopamine receptors, which are implicated in various neurological conditions. Furthermore, the benzodiazolone scaffold could be modified to enhance selectivity against off-target effects, thereby improving overall safety profiles.

The synthesis of 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one presents an interesting challenge due to its complex structure. However, recent advances in synthetic methodologies have made it possible to construct such molecules efficiently. Multi-step synthetic routes involving palladium-catalyzed cross-coupling reactions and cyclization strategies have been employed to achieve high yields and purity. These synthetic approaches not only facilitate the production of this compound but also provide opportunities for structural modifications to optimize its pharmacological properties.

Evaluation of the pharmacokinetic properties of this compound is crucial for determining its suitability for clinical development. Studies have shown that compounds with similar structures exhibit favorable metabolic stability and moderate oral bioavailability. However, further investigation is needed to fully understand the disposition of 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one in vivo. Pharmacokinetic studies can provide valuable insights into dosing regimens and potential drug-drug interactions.

The safety profile of any potential therapeutic agent is paramount before it can be considered for clinical use. Preclinical toxicology studies have been conducted to assess the acute and chronic toxicity of analogs with similar structures. These studies have provided preliminary data on the safety margins of this compound class. However, comprehensive toxicological evaluations are necessary to ensure that it meets regulatory standards for human testing.

In conclusion, 1-{1-(4-chlorophenyl)methylpiperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS number 1027496-63-4) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features offer potential therapeutic benefits in various neurological disorders. With ongoing research focused on optimizing its pharmacological properties and safety profile, this compound has the potential to make significant contributions to medical science.

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